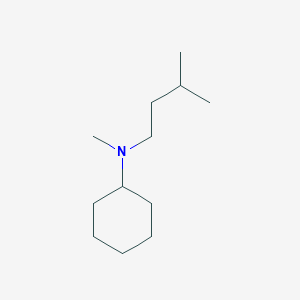
N-Methyl-N-(3-methylbutyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(3-methylbutyl)cyclohexanamine: is an organic compound with the molecular formula C11H23N and a molecular weight of 169.3070 g/mol . It belongs to the class of aliphatic amines and is characterized by the presence of a cyclohexane ring substituted with an N-methyl and an N-(3-methylbutyl) group.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One of the primary methods for synthesizing cyclohexylamine derivatives involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method can be adapted to introduce the N-methyl and N-(3-methylbutyl) groups.
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This reaction can be modified to include the desired substituents.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-Methyl-N-(3-methylbutyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or amides
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of corrosion inhibitors and other industrial additives.
作用機序
The mechanism of action of N-Methyl-N-(3-methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
N-Methylcyclohexylamine: Similar structure but lacks the N-(3-methylbutyl) group.
N-(3-Methylbutyl)cyclohexylamine: Similar structure but lacks the N-methyl group.
Uniqueness: N-Methyl-N-(3-methylbutyl)cyclohexanamine is unique due to the presence of both N-methyl and N-(3-methylbutyl) groups, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
87876-70-8 |
|---|---|
分子式 |
C12H25N |
分子量 |
183.33 g/mol |
IUPAC名 |
N-methyl-N-(3-methylbutyl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3 |
InChIキー |
BBELDDOKPRAJKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


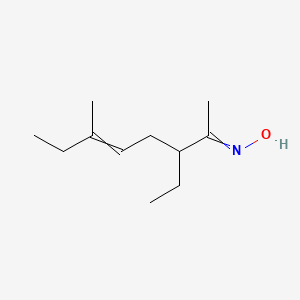
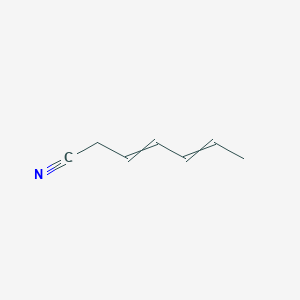
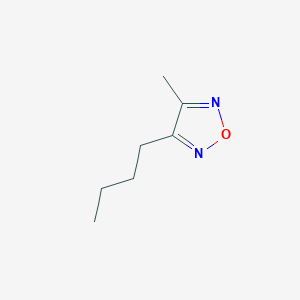
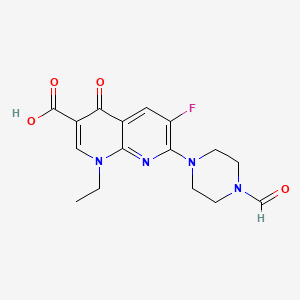
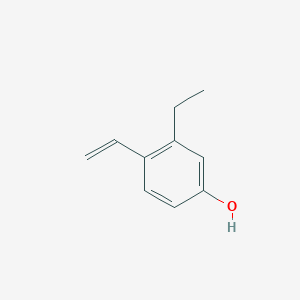
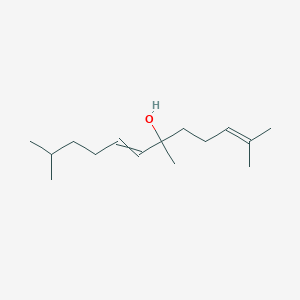
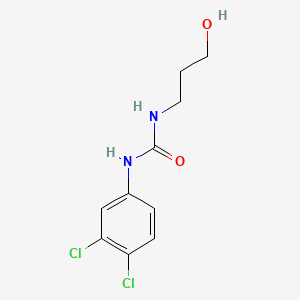
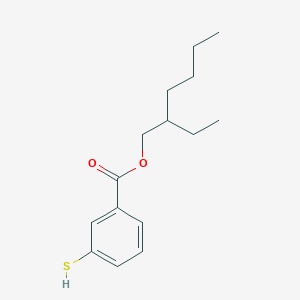
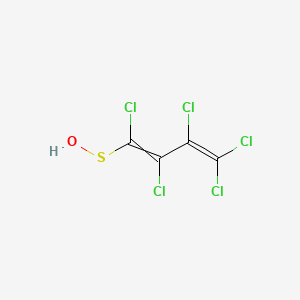
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
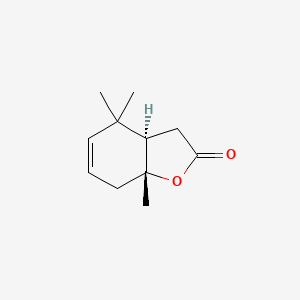
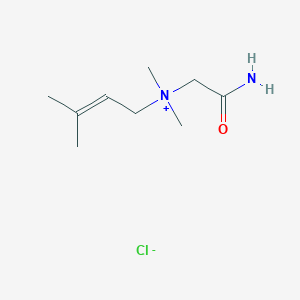
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
